molecular formula C21H27N3O3S B2669258 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203364-00-4

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2669258
CAS No.: 1203364-00-4
M. Wt: 401.53
InChI Key: CTQGUKJHYLLFSB-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a phenethyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through a Povarov reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.

  • Introduction of the Propylsulfonyl Group: : The next step is the sulfonylation of the tetrahydroquinoline core. This can be done using propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.

  • Attachment of the Phenethyl Group: : The phenethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the sulfonylated tetrahydroquinoline with phenethylamine under suitable conditions.

  • Formation of the Urea Linkage: : The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate or by using phosgene and ammonia.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit properties such as enzyme inhibition or receptor modulation.

    Medicine: Potential applications in drug discovery and development. Its structure suggests it could interact with biological targets relevant to various diseases.

    Industry: Possible use in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application:

    Biological Activity: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The propylsulfonyl group could enhance its binding affinity and specificity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the presence of the propylsulfonyl group, which can significantly influence its chemical and biological properties. This group may enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-16-19(10-11-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQGUKJHYLLFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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